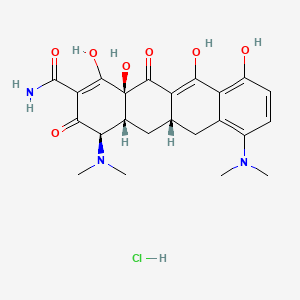
4-Desmethyl-4-ethyl Imazethapyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Desmethyl-4-ethyl Imazethapyr is a derivative of imazethapyr, which belongs to the imidazolinone class of herbicides. These compounds are known for their selective systemic herbicidal activity, primarily used in agriculture to control a broad spectrum of weeds in crops like soybeans, legumes, and other broadleaf plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desmethyl-4-ethyl Imazethapyr involves several steps. One common method includes the preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final step involves hydrolyzing the nitrile group in sodium hydroxide or hydrogen peroxide to form the amide, followed by cyclization and acidification to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to minimize waste and environmental impact, making it suitable for commercial manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
4-Desmethyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: The ethyl side chain can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazolinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted imidazolinone compounds .
Wissenschaftliche Forschungsanwendungen
4-Desmethyl-4-ethyl Imazethapyr has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of imidazolinone herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its selective activity.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices
Wirkmechanismus
4-Desmethyl-4-ethyl Imazethapyr exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and leads to the death of susceptible plants. The molecular targets include the active site of AHAS, and the pathways involved are related to amino acid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar activity.
Imazamox: Known for its use in controlling a broad spectrum of weeds.
Uniqueness
4-Desmethyl-4-ethyl Imazethapyr is unique due to its specific structural modifications, which may confer different selectivity and potency compared to its analogs. These modifications can lead to variations in its environmental persistence, toxicity, and efficacy .
Eigenschaften
Molekularformel |
C16H21N3O3 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
5-ethyl-2-(4-ethyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-5-10-7-11(14(20)21)12(17-8-10)13-18-15(22)16(6-2,19-13)9(3)4/h7-9H,5-6H2,1-4H3,(H,20,21)(H,18,19,22) |
InChI-Schlüssel |
LCAGCAQRYRUROE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(CC)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
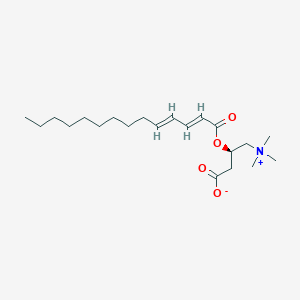
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
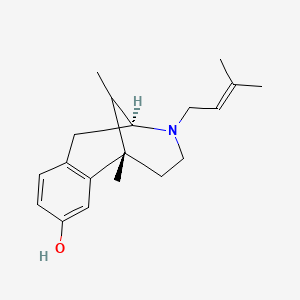
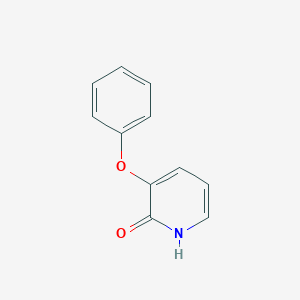
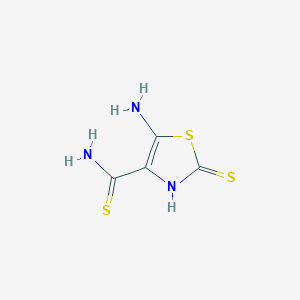
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
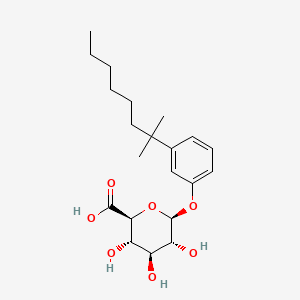
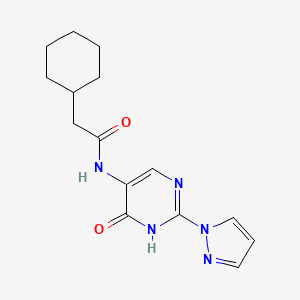
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
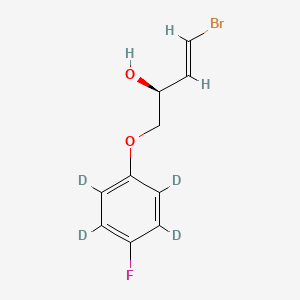
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
